molecular formula C40H28B2F8O2 B2420554 4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate CAS No. 54620-09-6

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate

Cat. No. B2420554
CAS RN: 54620-09-6
M. Wt: 714.27
InChI Key: PTPSANLCOHJZAZ-UHFFFAOYSA-N
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Description

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate, commonly known as DPP, is a fluorescent dye that has been extensively used in scientific research. It is a highly sensitive probe that is widely used in various fields such as biochemistry, molecular biology, and cell biology. DPP is a cationic dye that can be excited by visible light and emits bright red fluorescence.

Scientific Research Applications

Polymer Synthesis and Characteristics

  • Polyamide, Polyimides, and Polyazomethine Synthesis

    This compound is utilized in the synthesis of new rigid-rod polyamide, polyimides, and polyazomethine with phenyl pendent groups. These polymers are notable for their amorphous nature and solubility in polar aprotic solvents. They exhibit high thermal stability and significant char yields at elevated temperatures (Spiliopoulos & Mikroyannidis, 1996).

  • Ionic Rigid-Rod Polyimides

    Another application is in creating ionic rigid-rod polyimides, which are amorphous and soluble in polar aprotic solvents. These materials have significant thermal stability and can exhibit reversible color development upon irradiation (Sun, Yang, & Lu, 1998).

  • Aromatic Poly(pyridinium salt)s Synthesis

    The compound is also used in the synthesis of phenylated, aromatic poly(pyridinium tetrafluoroborate)s, producing all-para-catenated, rigid-rod polymers with inherent high solubility and capability to form tough, flexible films. These polymers have high thermal stability, with distinct melting endotherms above 380°C (Harris et al., 1994).

Biosensing Applications

  • Biosensor Development: The compound is used in synthesizing poly(pyridinium) salts with calix[4]arene segments for potential biosensing applications, specifically targeting the shape adaptability with biological macromolecules. These polymers have been studied for their interactions with Pseudomonas fluorescens DNA, showing promising results in biosensing applications (Lu et al., 2009).

Electronic and Photophysical Properties

  • Electron-Dopable Molecular Wires

    The compound is a building block in the synthesis of oligomers for potential use as electron-dopable molecular wires. These oligomers, with lengths ranging from 2 to 9 nm, show promising properties for electronic applications, particularly in photovoltaic and optoelectronic devices (Valášek et al., 2005).

  • Amphoteric Materials with Unique Photophysical Properties

    Used in the synthesis of amphoteric cruciforms, the compound contributes to materials exhibiting significant changes in absorption and emission in response to various stimuli, suggesting potential applications in sensor technologies (McGrier et al., 2011).

Other Applications

  • Thermally Stable Phosphorus Centers

    In the synthesis of sterically encumbered systems for low-coordinate phosphorus centers, the compound is used to provide bis(dichlorophosphine) and derived bis(phosphine) materials. These materials have potential applications in materials science and coordination chemistry (Shah et al., 2000).

  • Amphotropic Liquid-Crystalline Polymers

    The compound is also involved in synthesizing poly(pyridinium salt)s with organic counterions, exhibiting amphotropic liquid-crystalline and photoluminescence properties. These properties are valuable for advanced materials with potential applications in display technologies and sensors (Bhowmik et al., 2009).

properties

IUPAC Name

4-[4-(2,6-diphenylpyrylium-4-yl)phenyl]-2,6-diphenylpyrylium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28O2.2BF4/c1-5-13-31(14-6-1)37-25-35(26-38(41-37)32-15-7-2-8-16-32)29-21-23-30(24-22-29)36-27-39(33-17-9-3-10-18-33)42-40(28-36)34-19-11-4-12-20-34;2*2-1(3,4)5/h1-28H;;/q+2;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPSANLCOHJZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC(=[O+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28B2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54620-09-6
Record name 1,4-PHENYLENE-4,4'-BIS(2,6-DIPHENYL-4-PYRYLIUM TETRAFLUOROBORATE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) bis(tetrafluoroborate) was prepared as follows: To a solution of terephthaldehyde (0.40 mol) and acetophenone (2.4 mol) in ethanol (1.2L) was added a solution of potassium hydroxide (0.50 mol) in water (100mL). The solution was heated at reflux for 24 hours. The product, 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene, was collected by filtration, washed with ethanol (1L), and dried. Fluoboric acid (0.11 mol) was added over a 30 minute period to a solution of triphenylmethanol (0.11 mol) in acetic anhydride (500 mL). Stirring was continued for 2 hours after addition was complete, then 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene (0.05 mol) was added and the mixture heated at reflux for 1 hour. The reaction mixture was cooled to room temperature, filtered, and the collected bis(pyrylium) salt was washed with acetone (250 mL) and dried at 50° C. at reduced pressure overnight.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three

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